molecular formula C11H15N3S B1479640 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098131-90-7

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1479640
CAS No.: 2098131-90-7
M. Wt: 221.32 g/mol
InChI Key: WKTSIPZPPGVKKG-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes like cyclooxygenase . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as NF-κB and MAPK, which are crucial for inflammatory responses . Additionally, it has been shown to alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and reducing oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiophene ring can form π-π interactions with aromatic amino acids in enzyme active sites, leading to enzyme inhibition or activation. The pyrazole ring can chelate metal ions, which are essential cofactors for many enzymes, thereby modulating their activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Properties

IUPAC Name

1-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14-10(7-12-2)6-11(13-14)9-4-5-15-8-9/h4-6,8,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSIPZPPGVKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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Reactant of Route 5
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1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.